![molecular formula C8N2O2S4 B4290057 2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile](/img/structure/B4290057.png)
2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile
Overview
Description
2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile, also known as DTCNQ, is a heterocyclic compound that has gained significant attention in the field of materials science and organic electronics. DTCNQ is synthesized through a multi-step process involving the reaction of 2,4,5,7-tetranitro-9-fluorenone with sodium sulfide and carbon disulfide. The resulting compound has been extensively studied for its unique electronic properties and potential applications in electronic devices.
Mechanism of Action
The mechanism of action of 2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile is complex and not fully understood. However, it is believed that the compound acts as an electron acceptor, forming charge transfer complexes with electron donors such as organic semiconductors. The resulting complexes exhibit unique electronic properties that can be exploited in electronic devices.
Biochemical and Physiological Effects
While 2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile has not been extensively studied for its biochemical and physiological effects, some studies have suggested that the compound may have potential therapeutic applications. For example, 2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile has been shown to exhibit antitumor activity in vitro, although further studies are needed to confirm these findings.
Advantages and Limitations for Lab Experiments
2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and its unique electronic properties make it an attractive candidate for use in electronic devices. However, 2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile is also highly reactive and can be difficult to handle, requiring careful control of reaction conditions and handling procedures.
Future Directions
There are several potential future directions for research on 2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile. One area of interest is the development of new synthetic methods for producing the compound with higher yields and purity. Another area of interest is the exploration of 2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile's potential applications in organic electronic devices, including the development of new device architectures and the optimization of device performance. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile and its potential therapeutic applications.
Scientific Research Applications
2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile has been extensively studied for its unique electronic properties and potential applications in organic electronic devices such as organic field-effect transistors, organic light-emitting diodes, and organic solar cells. The compound exhibits high electron mobility and conductivity, making it an attractive candidate for use in electronic devices. Additionally, 2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile has been shown to exhibit photochromic behavior, where its electronic properties can be controlled by exposure to light.
properties
IUPAC Name |
5,11-dioxo-4,6,10,12-tetrathia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-8-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8N2O2S4/c9-1-2-3-5(15-7(11)13-3)10-6-4(2)14-8(12)16-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHJHZUDHSAXRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C2C(=NC3=C1SC(=O)S3)SC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8N2O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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